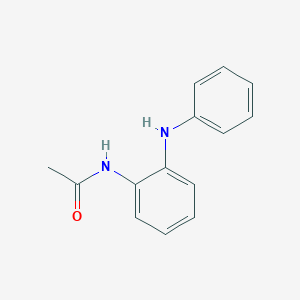![molecular formula C13H10N2OS2 B5805673 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5805673.png)
1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the growth and survival of cancer cells.
Wirkmechanismus
1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone works by inhibiting the activity of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. The BCR pathway plays a critical role in the survival and proliferation of B-cells, which are the cells that give rise to many types of lymphomas and leukemias. By inhibiting BTK, 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone blocks the activation of the BCR pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has been shown to have a number of biochemical and physiological effects in cancer cells. For example, 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone inhibits the phosphorylation of downstream signaling molecules in the BCR pathway, such as PLCγ2 and AKT. 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone also induces cell cycle arrest and apoptosis in cancer cells. In addition, 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has been shown to modulate the tumor microenvironment by reducing the infiltration of immune cells, such as T-cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone is its high potency and selectivity for BTK, which makes it an attractive candidate for the treatment of various types of cancer. 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for the development of 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone and other BTK inhibitors. One direction is the combination of BTK inhibitors with other anti-cancer drugs, such as immune checkpoint inhibitors and CAR T-cell therapies. Another direction is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, the identification of biomarkers that predict response to BTK inhibitors may help to personalize treatment for cancer patients.
Synthesemethoden
The synthesis of 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone involves several steps, including the preparation of the thieno[2,3-b]pyridine intermediate, the introduction of the thienyl group, and the final coupling with the ethanone moiety. The synthesis of 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Wissenschaftliche Forschungsanwendungen
1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo. 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has also been shown to enhance the activity of other anti-cancer drugs, such as rituximab and venetoclax.
Eigenschaften
IUPAC Name |
1-(3-amino-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-7(16)12-11(14)8-4-5-9(15-13(8)18-12)10-3-2-6-17-10/h2-6H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKINTDODOUCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

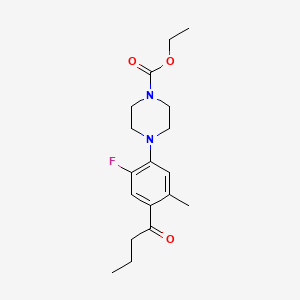
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5805600.png)
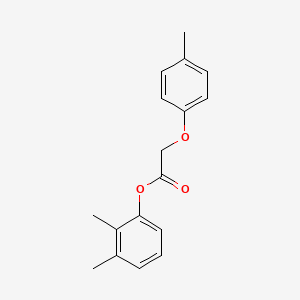
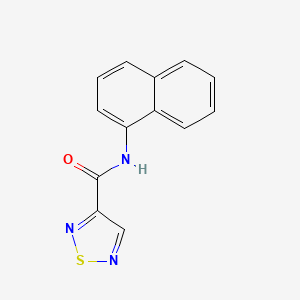
![ethyl 4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5805620.png)
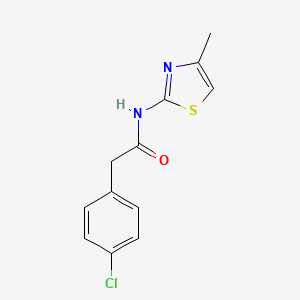

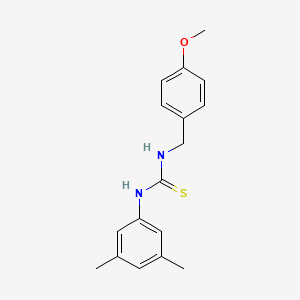
![3-chloro-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B5805658.png)
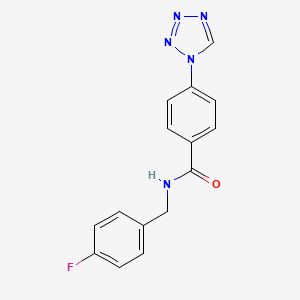
![methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate](/img/structure/B5805680.png)
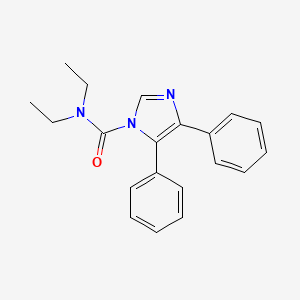
![4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5805689.png)
